N-Nitroso-N,N-dinonylamine

Beschreibung

BenchChem offers high-quality N-Nitroso-N,N-dinonylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso-N,N-dinonylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N,N-di(nonyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPXOAQLARIGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696589 | |

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84424-96-4 | |

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of N-Nitroso-N,N-dinonylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Nitroso-N,N-dinonylamine in Modern Research

N-nitrosamines are a class of chemical compounds that have garnered significant attention in the scientific community, primarily due to their classification as probable human carcinogens.[1] The presence of these impurities, even at trace levels, in pharmaceutical products has become a major concern for regulatory bodies and drug manufacturers alike.[1] N-Nitroso-N,N-dinonylamine, a member of the long-chain dialkylnitrosamine family, serves as a critical reference standard in the development of analytical methods aimed at detecting and quantifying nitrosamine impurities in various matrices. Its synthesis and well-characterized properties are fundamental to ensuring the safety and quality of pharmaceutical products.[2]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and safety considerations for N-Nitroso-N,N-dinonylamine. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, synthesize, and analyze this compound effectively and safely.

Core Synthesis Directive: A Mechanistic Approach to N-Nitrosation

The synthesis of N-Nitroso-N,N-dinonylamine is achieved through the N-nitrosation of its secondary amine precursor, N,N-dinonylamine. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the amine. The most common and well-established methods for N-nitrosation involve the use of a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions, or the use of organic nitrites like tert-butyl nitrite.[3][4]

The choice of nitrosating agent and reaction conditions is critical to achieving a high yield and purity of the desired N-nitrosamine while minimizing the formation of byproducts. The reaction mechanism hinges on the generation of the nitrosonium ion (NO+) or a related electrophilic species that is subsequently attacked by the nucleophilic nitrogen of the secondary amine.[4]

Experimental Protocol: Synthesis of N-Nitroso-N,N-dinonylamine

This protocol details a robust and scalable method for the synthesis of N-Nitroso-N,N-dinonylamine using sodium nitrite and an acid catalyst.

Materials:

-

N,N-Dinonylamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or another suitable acid

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distilled Water

Procedure:

-

Dissolution: In a well-ventilated fume hood, dissolve N,N-dinonylamine in a suitable organic solvent such as dichloromethane.

-

Acidification: Cool the solution in an ice bath and slowly add an aqueous solution of hydrochloric acid with stirring. The acidic environment is crucial for the formation of the nitrosating agent.

-

Nitrosation: While maintaining the low temperature, add an aqueous solution of sodium nitrite dropwise to the reaction mixture. The reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer with distilled water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-Nitroso-N,N-dinonylamine. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Low Temperature: The nitrosation reaction is performed at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the product and the formation of unwanted byproducts.

-

Acidic Conditions: The presence of a strong acid is essential to protonate the nitrite ion, leading to the formation of nitrous acid (HNO₂), which is in equilibrium with the highly reactive nitrosonium ion (NO⁺), the key electrophile in the reaction.[4]

-

Solvent Choice: Dichloromethane is a common choice due to its ability to dissolve the starting amine and its immiscibility with water, which simplifies the work-up procedure.

-

Neutralization: The use of sodium bicarbonate is critical to neutralize the acidic conditions, preventing potential degradation of the N-nitrosamine product during the work-up and isolation steps.

General synthesis workflow for N-Nitroso-N,N-dinonylamine.

Physicochemical and Structural Properties

While specific experimental data for N-Nitroso-N,N-dinonylamine is not extensively published, its properties can be reliably inferred based on its structure and the known characteristics of other long-chain N-nitrosamines.

| Property | Estimated Value/Characteristic | Justification |

| Molecular Formula | C₁₈H₃₈N₂O[5] | Based on the structure of N,N-dinonylamine with an added nitroso group. |

| Molecular Weight | 298.51 g/mol [5] | Calculated from the molecular formula. |

| Appearance | Yellowish, oily liquid or low-melting solid | Long-chain dialkylnitrosamines are typically liquids or low-melting solids with a characteristic yellow color. |

| Boiling Point | > 200 °C (decomposes) | High boiling point is expected due to the high molecular weight. N-nitrosamines can decompose at elevated temperatures. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, methanol, acetone) | The long non-polar alkyl chains dominate the molecule's properties, leading to poor water solubility and good solubility in non-polar organic solvents.[6] |

| Stability | Generally stable under neutral and basic conditions; sensitive to strong acids and UV light | N-nitrosamines can undergo denitrosation in the presence of strong acids.[7] They are also known to be photolytically unstable.[8] |

Analytical Methodologies: Detection and Quantification

The detection and quantification of N-nitrosamines, including N-Nitroso-N,N-dinonylamine, at trace levels require highly sensitive and selective analytical techniques. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

Sample Preparation

Effective sample preparation is crucial for accurate analysis. For complex matrices, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often used to isolate and concentrate the nitrosamine analytes prior to instrumental analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. Due to its high molecular weight, N-Nitroso-N,N-dinonylamine would require a high-temperature GC column and appropriate temperature programming for elution. The mass spectrometer provides high selectivity and allows for unambiguous identification based on the mass spectrum and fragmentation pattern of the molecule. A common fragmentation pathway for N-nitrosamines is the loss of the nitroso group (NO), resulting in a characteristic M-30 fragment.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of a wide range of N-nitrosamines, including those that are less volatile or thermally labile.[1][9] Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. The high sensitivity and selectivity of tandem mass spectrometry allow for the detection and quantification of N-Nitroso-N,N-dinonylamine at very low concentrations.

A typical analytical workflow for N-Nitroso-N,N-dinonylamine.

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A lab coat should be worn to protect clothing.

-

Respiratory Protection: All handling of the pure substance or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Work in a well-ventilated area, preferably a fume hood.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light.

-

Store away from strong oxidizing agents and strong acids.

Waste Disposal:

-

All waste containing N-Nitroso-N,N-dinonylamine should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Conclusion

N-Nitroso-N,N-dinonylamine, while not as extensively studied as some of its lower molecular weight counterparts, plays a crucial role as a reference material in the ongoing efforts to ensure the safety of pharmaceutical products. A thorough understanding of its synthesis, properties, and analytical behavior is essential for researchers and professionals in the field. By following the guidelines and protocols outlined in this technical guide, scientists can safely and effectively work with this important compound, contributing to the broader goal of mitigating the risks associated with nitrosamine impurities.

References

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (URL not available)

-

An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health. (URL: [Link])

-

An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). (URL: [Link])

-

An Organic Chemist's Guide to N -Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ResearchGate. (URL: [Link])

-

Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA - Cardiff University. (URL: [Link])

-

An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. (URL: [Link])

-

Developing Structure-Activity Relationships for N-Nitrosamine Activity. PMC - NIH. (URL: [Link])

-

Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Nitrosation and nitrosylation. Wikipedia. (URL: [Link])

-

A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. Journal of Chemical Health Risks. (URL: [Link])

-

Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. (URL: [Link])

-

Physicochemical properties of common N-nitrosamines. ResearchGate. (URL: [Link])

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. (URL: [Link])

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. (URL: [Link])

-

Safety Data Sheet: N-Nitroso-diphenylamine, 100µg/ml in Methanol. Chemos GmbH&Co.KG. (URL: [Link])

- Method of n-nitrosodiphenylamine synthesis.

-

N-Nitrosodiphenylamine - Hazardous Substance Fact Sheet. (URL: [Link])

-

Integrated analytical tools for trace-level N-nitrosamine analysis: Journey to the no-effect level. ACS Fall 2025. (URL: [Link])

-

The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. (URL: [Link])

-

Safety data sheet. CPAChem. (URL: [Link])

-

N-Nitrosodiphenylamine. PubChem. (URL: [Link])

-

N-Nitrosamines Analysis An Overview. (URL: [Link])

-

SAFETY DATA SHEET. (URL: [Link])

-

Physico-chemical properties of the nitrosamines used in this study. ResearchGate. (URL: [Link])

-

N-NITROSODIPHENYLAMINE Method no.: 23. OSHA. (URL: [Link])

-

N-Nitrosodiphenylamine. NIST WebBook. (URL: [Link])

-

Physicochemical properties of eight N-Nitrosamines. ResearchGate. (URL: [Link])

-

Mass Spectra of N-Nitroso Compounds. OSTI.gov. (URL: [Link])

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. cpachem.com [cpachem.com]

A Technical Guide to the Chemical Structure and Characterization of N-Nitroso-N,N-dinonylamine

Abstract

N-nitrosamines are a class of organic compounds that have garnered significant attention from the pharmaceutical and regulatory communities due to their classification as probable human carcinogens.[1][2] The inadvertent formation of these impurities in active pharmaceutical ingredients (APIs) and finished drug products has become a critical quality and safety concern.[3][4] This technical guide provides an in-depth exploration of N-Nitroso-N,N-dinonylamine, a representative long-chain aliphatic nitrosamine. While specific experimental data for this compound is not widely published, this document, leveraging established principles of organic chemistry and analytical science, outlines its core structural features and presents a robust, field-proven framework for its synthesis, purification, and comprehensive characterization. The methodologies described herein are designed to provide researchers and drug development professionals with a self-validating system for structural elucidation and purity assessment, ensuring scientific integrity and regulatory compliance.

Introduction: The N-Nitrosamine Challenge

N-nitrosamines, characterized by the R₂N-N=O functional group, are potent mutagenic agents.[5] Their presence in pharmaceuticals, even at trace levels, poses a significant risk to patient safety.[6] The formation of these impurities can occur during the synthesis of APIs when secondary or tertiary amines react with nitrosating agents, such as nitrous acid derived from nitrites, under specific conditions.[2][7] The regulatory landscape, guided by agencies like the U.S. Food and Drug Administration (FDA), now mandates rigorous control and monitoring of N-nitrosamine impurities in all pharmaceutical products.[3][4]

N-Nitroso-N,N-dinonylamine serves as a pertinent model for understanding the behavior of higher molecular weight, lipophilic nitrosamines that may arise from secondary amine precursors with long alkyl chains. Its comprehensive characterization is fundamental for developing reference standards, validating analytical methods, and conducting toxicological assessments.

Chemical Structure and Properties

N-Nitroso-N,N-dinonylamine is a secondary nitrosamine derived from the nitrosation of dinonylamine. Its key identifiers and computed physical properties are summarized below.

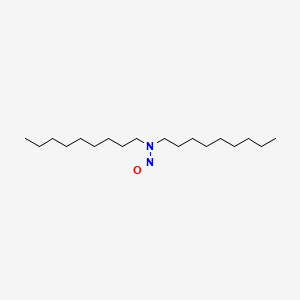

Molecular Structure

The IUPAC name for the compound is N,N-di(nonyl)nitrous amide .[8] The structure consists of a central nitrogen atom bonded to a nitroso group (-N=O) and two nine-carbon alkyl chains (nonyl groups).

Sources

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrosamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fda.gov [fda.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Risk characterization of N-nitrosodimethylamine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. N-Nitroso-N,N-dinonylamine | C18H38N2O | CID 53412427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Nitroso-N,N-dinonylamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic characteristics of N-Nitroso-N,N-dinonylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the identification and characterization of this N-nitrosamine. We will explore the theoretical underpinnings of the expected spectral features, grounded in the established principles of spectroscopic analysis for this class of compounds.

Molecular Structure and its Spectroscopic Implications

N-Nitroso-N,N-dinonylamine is a member of the N-nitrosamine family, a class of compounds characterized by the N-N=O functional group. The presence of two nonyl chains attached to the amine nitrogen introduces specific spectroscopic signatures that are the focus of this guide. The molecular structure dictates the electronic and vibrational transitions, as well as the fragmentation patterns observed in various spectroscopic techniques.

Caption: Molecular Structure of N-Nitroso-N,N-dinonylamine

A critical structural feature of many asymmetrical N-nitrosamines is the restricted rotation around the N-N bond due to the partial double bond character. This can lead to the existence of stable E/Z isomers, or rotamers, which can often be distinguished by techniques like NMR and chromatography.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-Nitroso-N,N-dinonylamine, both ¹H and ¹³C NMR would provide key information about the nonyl chains and the atoms in the vicinity of the nitroso group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N-Nitroso-N,N-dinonylamine is expected to show characteristic signals for the aliphatic nonyl chains. Due to the electronegativity of the nitroso group, the protons on the α-carbons (adjacent to the amine nitrogen) will be deshielded and appear at a lower field compared to the other methylene groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| α-CH₂ | 3.5 - 4.0 | Triplet | 4H |

| β-CH₂ | 1.5 - 1.7 | Multiplet | 4H |

| (CH₂)₆ | 1.2 - 1.4 | Multiplet | 24H |

| CH₃ | 0.8 - 0.9 | Triplet | 6H |

Note: The presence of rotamers could lead to a doubling of the signals for the α-CH₂ groups.[1][2]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| α-C | 45 - 55 |

| β-C | 30 - 35 |

| Internal CH₂ | 22 - 32 |

| CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for N-Nitroso-N,N-dinonylamine are associated with the N-N=O group and the C-H bonds of the alkyl chains.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N=O stretch | 1430 - 1470 | Strong |

| N-N stretch | 1050 - 1150 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C-H bend (aliphatic) | 1375 - 1465 | Medium |

The N=O stretching frequency is a particularly diagnostic feature for N-nitrosamines.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, N-nitrosamines undergo characteristic fragmentation patterns.[5] For N-Nitroso-N,N-dinonylamine (Molecular Weight: 284.48 g/mol ), the following fragments are anticipated:

-

Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 284.

-

Loss of ·NO: A fragment at m/z 254, resulting from the cleavage of the N-N bond.

-

Loss of ·OH: A common fragmentation pathway for aliphatic nitrosamines, leading to a fragment at m/z 267.[5]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a prominent fragmentation pathway for amines and their derivatives.[5] This would result in the loss of an octyl radical (C₈H₁₇·), leading to a fragment at m/z 171.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of N-nitrosamines in complex matrices, such as pharmaceutical products, LC-MS is a preferred technique due to its high sensitivity and selectivity.[6][7][8] Methods often employ ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer.[6][8]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of N-nitrosamines.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (GC-MS or LC-MS)

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (for GC-MS) or a mobile phase-compatible solvent (for LC-MS).

-

Chromatographic Separation: Separate the sample components using a gas chromatograph or a liquid chromatograph.

-

Ionization: Ionize the analyte using an appropriate method (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic characterization of N-Nitroso-N,N-dinonylamine relies on a multi-technique approach, with NMR, IR, and MS each providing complementary and crucial pieces of structural information. While experimental data for this specific compound is not widely available in the public domain, this guide provides a robust framework for its anticipated spectroscopic profile based on the well-established principles of N-nitrosamine analysis. Researchers can leverage this information to guide their analytical method development and data interpretation for this and other related N-nitrosamine compounds.

References

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408. [Link]

-

López-Ruiz, R., et al. (2020). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 12(31), 3937-3946. [Link]

-

Piskorz, M., & Urbanski, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Classe III, 4(10), 607-614. [Link]

-

PubChem. N-Nitrosodiphenylamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2020). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. [Link]

-

Waters Corporation. Nitrosamine Analysis | For Control of N-Nitrosamines in Pharmaceuticals. [Link]

-

Oak Ridge National Laboratory. (1975). Mass Spectra of N-Nitroso Compounds. [Link]

-

Semantic Scholar. Ultraviolet and Infrared Spectra of Some Nitrosamines. [Link]

-

NIST. N-Nitrosodiphenylamine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. IR Spectrum of N-Nitrosodiphenylamine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Saffon-Merceron, N., Lherbet, C., & Hoffmann, P. (2020). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Molecules, 25(17), 3959. [Link]

-

U.S. Army Research Laboratory. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. [Link]

-

Zhang, Q., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4812. [Link]

-

ResearchGate. (2020). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. [Link]

-

International Journal of Innovative Research in Technology. (2023). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. [Link]

-

ResearchGate. (2020). Synthesis and Characterization of N-Nitrososydnonimine as NO. Donor. [Link]

-

Veeprho. N-Nitroso-N,N-dinonylamine. [Link]

-

ResearchGate. (2015). The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Data. [Link]

Sources

- 1. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

- 2. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. [PDF] Ultraviolet and Infrared Spectra of Some Nitrosamines | Semantic Scholar [semanticscholar.org]

- 5. Mass spectrometry of N-nitrosamines [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

The Molecular Sabotage: An In-Depth Technical Guide to the Biological Mechanism of Action of N-Nitroso-N,N-dinonylamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Silent Threat of Nitrosamines

N-nitroso compounds (NOCs), a class of potent genotoxic carcinogens, represent a significant concern for human health due to their widespread presence in the environment, cured meats, tobacco products, and as contaminants in pharmaceutical preparations.[1][2] Their carcinogenicity is not an intrinsic property but rather the result of metabolic activation into highly reactive electrophiles that can inflict damage upon cellular macromolecules, most critically, DNA.[2][3] This guide provides a detailed examination of the mechanism of action of a specific long-chain nitrosamine, N-Nitroso-N,N-dinonylamine (NDNA). While direct research on NDNA is limited, this document will synthesize the well-established principles of nitrosamine toxicology, drawing parallels from structurally related long-chain nitrosamines like N-nitrosodibutylamine (NDBA), to construct a robust and scientifically grounded overview of its likely biological activity.

Section 1: The Journey from Inert Precursor to Genotoxic Agent - Metabolic Activation

The carcinogenic potential of N-nitrosamines is unlocked through a process of metabolic activation, primarily occurring in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] For N-nitrosodialkylamines, the critical initiating step is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon).[7]

While the specific CYP isozymes responsible for the metabolism of NDNA have not been definitively identified, studies on other long-chain nitrosamines suggest that various CYP enzymes could be involved. For shorter-chain nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), CYP2E1 and CYP2A6 are major contributors to their activation.[8] It is plausible that these or other CYP isozymes with affinity for lipophilic substrates are involved in the metabolism of the highly lipophilic NDNA.

The α-hydroxylation of one of the nonyl chains of NDNA results in an unstable intermediate, α-hydroxy-N-nitroso-N,N-dinonylamine. This molecule spontaneously decomposes, yielding nonanal and a highly reactive nonyldiazonium ion. It is this diazonium ion that is the ultimate carcinogenic species, a potent electrophile poised to react with nucleophilic centers within the cell.

Caption: Metabolic activation pathway of N-Nitroso-N,N-dinonylamine (NDNA).

Section 2: The Molecular Scarring - DNA Adduct Formation and Mutagenesis

The electrophilic nonyldiazonium ion generated during metabolic activation readily attacks nucleophilic sites on DNA bases, forming covalent adducts.[3][9] While several positions on all four DNA bases can be alkylated, the formation of adducts at the O⁶-position of guanine and the O⁴-position of thymine are considered to be the most critical mutagenic lesions.[10] These adducts are prone to mispairing during DNA replication. For instance, an O⁶-nonylguanine adduct can incorrectly pair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication.

If these DNA adducts are not repaired by the cell's DNA repair machinery, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), they can become fixed as permanent mutations.[10] The accumulation of such mutations in critical genes, such as tumor suppressor genes (e.g., TP53) and proto-oncogenes (e.g., KRAS), can disrupt normal cellular processes like cell cycle control and apoptosis, ultimately leading to neoplastic transformation.

Caption: Pathway from DNA adduct formation to carcinogenesis.

Section 3: Experimental Methodologies for Assessing the Genotoxicity of NDNA

A battery of in vitro and in vivo assays is employed to characterize the genotoxic and carcinogenic potential of N-nitrosamines. Given the necessity for metabolic activation, in vitro assays are typically conducted in the presence of an exogenous metabolic activation system, most commonly a liver post-mitochondrial supernatant (S9 fraction) from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rodents.[11] Hamster liver S9 is often preferred for nitrosamine testing due to its higher metabolic competency for this class of compounds.[12]

In Vitro Genotoxicity Assays

| Assay | Principle | Endpoint Measured | Relevance to NDNA |

| Bacterial Reverse Mutation Assay (Ames Test) | Detects mutations that restore the functional capability of a mutant gene in histidine-requiring strains of Salmonella typhimurium. | Revertant colonies | A positive result, particularly with an enhanced protocol using high concentrations of hamster S9, would indicate that NDNA metabolites are mutagenic.[12] |

| In Vitro Micronucleus Test | Measures the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. | Frequency of micronucleated cells | A positive result in mammalian cells (e.g., TK6, HepaRG) would indicate that NDNA is clastogenic (induces chromosome breaks) and/or aneugenic (induces chromosome loss).[13][14] |

| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail". | Length and intensity of the comet tail | A positive result would provide direct evidence of NDNA-induced DNA damage.[15][16] |

Detailed Protocol: Enhanced In Vitro Micronucleus Assay with S9 Activation

This protocol is adapted from established methods for testing nitrosamines in human TK6 cells.[14]

-

Cell Culture: Culture human TK6 lymphoblastoid cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Preparation of S9 Mix: Prepare a fresh S9 mix containing hamster liver S9 (30% v/v), a cofactor solution (e.g., NADP, glucose-6-phosphate), and an appropriate buffer (e.g., phosphate-buffered saline).[17]

-

Treatment: Seed TK6 cells at an appropriate density. Treat the cells with a range of concentrations of NDNA (dissolved in a suitable solvent like DMSO) in the presence of the S9 mix for a short exposure period (e.g., 4 hours). Include appropriate vehicle and positive controls (e.g., a known mutagen like cyclophosphamide).

-

Cell Harvest and Staining: After the exposure period, wash the cells and culture them for a period equivalent to 1.5-2 normal cell cycle lengths. Harvest the cells and stain with a DNA-specific dye (e.g., propidium iodide) and a cytoplasmic stain.

-

Analysis: Analyze the cells by flow cytometry or microscopy to determine the frequency of micronucleated cells. Assess cytotoxicity concurrently to ensure that the observed genotoxicity is not a result of excessive cell death.

Caption: Workflow for the in vitro micronucleus assay with S9 activation.

In Vivo Carcinogenicity Studies

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a substance.[18]

-

Animal Model: Typically, two rodent species (e.g., Sprague-Dawley rats and C57BL/6 mice) are used.

-

Administration: NDNA would be administered to the animals for a significant portion of their lifespan (e.g., 2 years) via a relevant route of exposure, such as in the drinking water or by oral gavage.[1] A range of doses, including a maximum tolerated dose (MTD), and a control group are used.

-

Monitoring: Animals are monitored regularly for clinical signs of toxicity and tumor development.

-

Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for the presence of tumors.

Section 4: Analytical Detection of NDNA

The detection and quantification of NDNA in various matrices, such as pharmaceutical products or biological samples, require highly sensitive and specific analytical methods. The most common techniques involve chromatography coupled with mass spectrometry.[19][20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique that offers high sensitivity and selectivity. NDNA would be separated from the sample matrix by liquid chromatography and then detected and quantified by a tandem mass spectrometer.[21]

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This method is also suitable, particularly for volatile nitrosamines. Headspace GC-MS can be employed for analyzing samples where the nitrosamine can be partitioned into the gas phase.[19]

Conclusion and Future Directions

The mechanism of action of N-Nitroso-N,N-dinonylamine in biological systems is predicated on its metabolic activation to a reactive nonyldiazonium ion, which subsequently forms mutagenic DNA adducts, leading to the initiation of carcinogenesis. While this pathway is well-established for the N-nitrosamine class, further research is imperative to delineate the specific nuances for NDNA. Key areas for future investigation include:

-

Identification of the primary human CYP450 enzymes responsible for NDNA's metabolic activation.

-

Characterization of the full spectrum of DNA adducts formed by NDNA in target tissues.

-

Determination of the carcinogenic potency of NDNA through long-term animal bioassays.

A comprehensive understanding of these factors is crucial for accurate risk assessment and the development of effective strategies to mitigate human exposure to this and other long-chain nitrosamines.

References

-

An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (n.d.). PMC. Retrieved from [Link][12]

-

Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments. (1988). PubMed. Retrieved from [Link][22]

-

Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs. (1982). Oxford Academic. Retrieved from [Link][23]

-

Metabolism of N-Nitrosodialkylamines by Human Liver Microsomes. (1988). AACR Journals. Retrieved from [Link][4]

-

Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs. (1982). PubMed. Retrieved from [Link][5]

-

Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2021). PMC. Retrieved from [Link][18]

-

Enzymatic Mechanisms in the Metabolic Activation of N-nitrosodialkylamines. (1988). PubMed. Retrieved from [Link][8]

-

Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (n.d.). NIH. Retrieved from [Link][13]

-

Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. (n.d.). FDA. Retrieved from [Link][2]

-

Toxicological Profile for N-Nitrosodiphenylamine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link][3]

-

New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. (2025). Toxys. Retrieved from [Link][24]

-

Comet Assay for the Detection of DNA Breaks Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link][15]

-

EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. (2014). OEHHA. Retrieved from [Link][25]

-

Analytical insights into nitrosamine drug substance related impurities (NDSRIs). (2024). ANTISEL. Retrieved from [Link][26]

-

Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. (1991). PubMed. Retrieved from [Link][27]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved from [Link][19]

-

Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. (2023). Health and Environmental Sciences Institute. Retrieved from [Link][17]

-

DNA adduct formation from tobacco-specific N-nitrosamines. (1999). PubMed. Retrieved from [Link][28]

-

Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. (1990). PubMed. Retrieved from [Link][29]

-

Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). PubMed. Retrieved from [Link][14]

-

Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. (n.d.). ResearchGate. Retrieved from [Link][7]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). PMC. Retrieved from [Link][9]

-

N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. (n.d.). FDA. Retrieved from [Link][30]

-

Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. (2024). PubMed. Retrieved from [Link][31]

-

Comet Assay Protocol. (2015). McGill Radiobiology. Retrieved from [Link][16]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2023). MDPI. Retrieved from [Link][10]

-

The Risk of Cancer Correlated with Nitrosamine Exposure. (2024). Journal of Chemical Health Risks. Retrieved from [Link][32]

-

An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. (n.d.). Semantic Scholar. Retrieved from [Link][21]

-

Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022). MDPI. Retrieved from [Link][33]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). ACS Publications. Retrieved from [Link][20]

-

N-Nitrosamines: An Enhanced Ames Test with Hamster liver S9. (n.d.). IPHASE Biosciences. Retrieved from [Link][34]

-

Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). ResearchGate. Retrieved from [Link][35]

-

Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. (2024). NIH. Retrieved from [Link][11]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). ResearchGate. Retrieved from [Link][36]

-

Metabolic activation of aromatic amines and dialkylnitrosamines. (1977). PubMed. Retrieved from [Link][6]

-

An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2024). MDPI. Retrieved from [Link][37]

-

Measuring DNA modifications with the comet assay: a compendium of protocols. (2017). Nature Protocols. Retrieved from [Link][38]

-

GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. (n.d.). Western University. Retrieved from [Link][39]

-

In vivo genetic toxicity assessments for nitrosamines. (2023). Spanish Journal of Environmental Mutagenesis and Genomics. Retrieved from [Link][40]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fda.gov [fda.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 17. hesiglobal.org [hesiglobal.org]

- 18. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. toxys.com [toxys.com]

- 25. oehha.ca.gov [oehha.ca.gov]

- 26. antisel.gr [antisel.gr]

- 27. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. fda.gov [fda.gov]

- 31. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. jchr.org [jchr.org]

- 33. mdpi.com [mdpi.com]

- 34. iphasebiosci.com [iphasebiosci.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals [mdpi.com]

- 38. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 39. uwo.ca [uwo.ca]

- 40. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 41. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

A Technical Guide to Assessing the Carcinogenic Potential of N-Nitroso-N,N-dinonylamine and Related N-Nitrosamine Impurities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical products has underscored the need for a robust framework to assess their carcinogenic potential.[1] While specific toxicological data for every N-nitrosamine, such as N-Nitroso-N,N-dinonylamine, may not always be available, a comprehensive evaluation can be conducted by leveraging the extensive knowledge of the N-nitrosamine class of compounds. This guide provides an in-depth analysis of the core principles of N-nitrosamine carcinogenicity, the regulatory landscape, and the experimental workflows essential for a thorough risk assessment. We will explore the mechanisms of metabolic activation, key genotoxicity assays, and the strategic application of read-across analysis, offering a scientifically grounded approach for drug development professionals.

The Unified Mechanism of N-Nitrosamine Carcinogenicity: A Foundation for Assessment

It is widely accepted with a high degree of confidence that N-nitroso compounds are carcinogenic in humans.[2] This assertion is built upon extensive evidence from animal studies demonstrating that N-nitrosamines, following metabolic activation, form potent electrophilic alkylating agents that react with DNA.[2] This interaction with genetic material is a critical initiating event in carcinogenesis.[2]

The primary mechanism of carcinogenicity for N-nitrosamines involves enzymatic α-hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] This initial metabolic step is crucial as it transforms the chemically stable N-nitrosamine into a highly reactive intermediate. Following α-hydroxylation, the compound undergoes spontaneous decomposition to form a diazonium ion, which is a potent DNA alkylating agent.[3][4] This alkylation of DNA can lead to mutations if not repaired, potentially initiating the process of tumor development.[6]

The organ specificity of N-nitrosamine-induced cancers in animal models, which includes the liver, respiratory tract, and kidney, is influenced by factors such as the site of metabolic activation and the persistence of DNA adducts in different tissues.[7][8][9]

Caption: Metabolic activation pathway of N-nitrosamines.

Regulatory Framework: A Risk-Based Approach

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for the control of nitrosamine impurities in pharmaceutical products.[1][10][11] These guidelines emphasize a risk-based approach, requiring manufacturers to conduct risk assessments to identify and mitigate the presence of nitrosamines.[10][11][12]

The core of this framework is the determination of an Acceptable Intake (AI) limit for specific nitrosamines. The AI represents a level of exposure that is considered to pose a negligible cancer risk over a lifetime. For novel or less-studied nitrosamines where specific carcinogenicity data is unavailable, a read-across analysis from a structurally similar surrogate compound is often employed.[1] In the absence of a suitable surrogate, a default approach based on the AI of the most potent nitrosamines may be applied.[1]

Table 1: Key Steps in Nitrosamine Impurity Risk Assessment

| Step | Description | Regulatory Expectation |

| 1. Risk Evaluation | Identify active substances and finished products at risk of N-nitrosamine formation or contamination. | Marketing Authorization Holders are required to conduct this evaluation.[11][12] |

| 2. Confirmatory Testing | If a risk is identified, perform confirmatory testing using sensitive and validated analytical methods. | The Limit of Quantification (LoQ) should be at or below the acceptable limit for the respective nitrosamine.[12] |

| 3. Risk Mitigation & Control | Develop and implement a control strategy to prevent or reduce the presence of nitrosamine impurities. | This may involve process modification, raw material control, or routine testing.[1][10] |

| 4. Submission of Changes | Submit any necessary changes to the marketing authorization to the relevant competent authorities. | This is a mandatory step to ensure ongoing product safety and compliance.[11] |

Experimental Assessment of Carcinogenic Potential

A multi-tiered experimental approach is necessary to evaluate the carcinogenic potential of an N-nitrosamine. This typically involves a combination of in silico, in vitro, and in vivo studies.

In Silico Assessment: (Q)SAR and Read-Across

In the absence of empirical data for a specific compound like N-Nitroso-N,N-dinonylamine, in silico methods provide a valuable first assessment. (Quantitative) Structure-Activity Relationship ((Q)SAR) models can predict the mutagenic and carcinogenic potential based on chemical structure. However, the diversity in the behavior of nitrosamines means that these predictions should be interpreted with caution and require expert knowledge.[13]

A read-across analysis, where the toxicological data of a well-characterized, structurally similar nitrosamine is used to infer the properties of the target compound, is a common and accepted approach.[1] The selection of an appropriate surrogate is critical and must be scientifically justified.

In Vitro Genotoxicity Testing: The Ames Test and Beyond

The bacterial reverse mutation assay, or Ames test, is a widely used and gold-standard in vitro method for detecting mutagenic potential.[14] For N-nitrosamines, the Ames test is a strong predictor of carcinogenic potential.[14] It is crucial to include a metabolic activation system, typically a liver S9 fraction from rats or hamsters, as most nitrosamines are not mutagenic without it.[15]

It is important to note that a negative Ames test result for a nitrosamine is generally not considered sufficient to rule out carcinogenic potential.[13] Follow-up in vivo mutation assays are often required.[13]

Protocol: Enhanced Ames Test for N-Nitrosamines

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Prepare S9 fractions from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters. The choice of S9 can influence the outcome, with hamster liver S9 often showing greater efficacy for bio-transforming certain nitrosamines.

-

Test Compound Preparation: Dissolve N-Nitroso-N,N-dinonylamine in a suitable solvent (e.g., DMSO) to create a series of concentrations for testing.

-

Assay Procedure (Plate Incorporation or Pre-incubation):

-

Plate Incorporation: Combine the test compound, bacterial strain, and S9 mix (if required) with molten top agar and pour onto minimal glucose agar plates.

-

Pre-incubation: Incubate the test compound, bacterial strain, and S9 mix together for a short period before adding the top agar and plating. This modification can enhance the sensitivity for certain mutagens.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring and Interpretation: Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically a two-fold or greater increase over the solvent control, is considered a positive result.

In Vitro Mammalian Cell Assays

To further investigate genotoxicity, assays using mammalian cells are employed. These can provide information on clastogenicity (chromosome damage) and mutagenicity in a more physiologically relevant system.

-

Micronucleus Test: This assay detects chromosome breakage or loss. Human lymphoblastoid TK6 cells are a suitable model, and the inclusion of hamster liver S9 for metabolic activation is critical.[15]

-

Gene Mutation Assays (e.g., HPRT, TK): These assays measure forward mutations at specific gene loci in mammalian cells.[15]

In Vivo Studies

While in vitro assays are valuable for hazard identification, in vivo studies are essential for a comprehensive risk assessment.

-

Rodent Carcinogenicity Bioassays: These are the definitive studies for determining the carcinogenic potential of a compound. They involve long-term administration of the test substance to rodents, followed by histopathological examination of tissues for tumor formation.[7][16]

-

In Vivo Genotoxicity Assays: These assays, such as the in vivo micronucleus test or the Comet assay in various tissues, can provide evidence of DNA damage in a whole animal system, taking into account absorption, distribution, metabolism, and excretion (ADME).

Sources

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. | Semantic Scholar [semanticscholar.org]

- 10. fda.gov [fda.gov]

- 11. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]

- 12. npra.gov.my [npra.gov.my]

- 13. fda.gov [fda.gov]

- 14. hesiglobal.org [hesiglobal.org]

- 15. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide on the Predicted Mutagenicity and Genotoxicity of N-Nitroso-N,N-dinonylamine

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of the scientific literature did not yield specific experimental data on the mutagenicity or genotoxicity of N-Nitroso-N,N-dinonylamine. Therefore, this guide provides a predictive assessment based on the well-established toxicological profile of the N-nitrosamine class of compounds. The principles, methodologies, and mechanistic insights presented are extrapolated from studies on structurally related N-nitrosamines.

Introduction: The Toxicological Significance of N-Nitrosamines

N-nitrosamines are a class of potent genotoxic carcinogens of significant concern to the pharmaceutical and food industries.[1][2] Their presence as impurities in drug substances and various consumer products has led to regulatory scrutiny and product recalls.[3][4] The carcinogenic activity of N-nitrosamines is intrinsically linked to their ability to induce mutations and other forms of genetic damage.[1][5] This guide will explore the predicted mutagenic and genotoxic profile of N-Nitroso-N,N-dinonylamine, a long-chain dialkylnitrosamine, by leveraging the extensive knowledge base for the N-nitrosamine class.

The genotoxicity of N-nitrosamines is not inherent to the parent compound but arises from metabolic activation.[1][6] This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the chemically stable nitrosamine into a highly reactive electrophilic species capable of alkylating DNA.[1][6][7] These DNA adducts, if not repaired, can lead to mispairing during DNA replication, resulting in permanent mutations and the initiation of carcinogenesis.[5][8]

Predicted Metabolic Activation of N-Nitroso-N,N-dinonylamine

The critical initial step in the bioactivation of most N-nitrosamines is the enzymatic α-hydroxylation of a carbon atom adjacent to the nitroso group.[1] This reaction is catalyzed by various CYP enzymes, with a notable role for CYP2E1 and CYP2A6 in the metabolism of many nitrosamines.[1] For N-Nitroso-N,N-dinonylamine, it is predicted that a similar pathway would be followed.

The proposed metabolic activation pathway is as follows:

-

α-Hydroxylation: A CYP enzyme would hydroxylate one of the α-carbons of the nonyl chains.

-

Spontaneous Decomposition: The resulting α-hydroxy nitrosamine is unstable and would spontaneously decompose.

-

Formation of an Alkyldiazonium Ion: This decomposition would yield a highly reactive nonyldiazonium ion and nonanal.

-

DNA Alkylation: The nonyldiazonium ion, a potent alkylating agent, would then react with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine.[5][8]

Caption: Predicted metabolic activation pathway of N-Nitroso-N,N-dinonylamine.

Assessment of Mutagenicity: The Enhanced Ames Test

The bacterial reverse mutation assay, or Ames test, is a widely used method for assessing the mutagenic potential of chemical compounds, including N-nitrosamines.[9] For nitrosamines, an "enhanced" Ames test protocol is recommended due to the often-weak response observed under standard conditions.[2][4][10] This enhanced protocol typically involves a higher concentration of the liver S9 fraction (for metabolic activation) and the use of S9 from hamster liver, which has been shown to be more effective for this class of compounds.[2][11]

Given that N-Nitroso-N,N-dinonylamine requires metabolic activation, it is predicted to be mutagenic in an appropriately designed Ames test.

Detailed Experimental Protocol: Enhanced Ames Test for N-Nitrosamines

This protocol is a representative example and may require optimization for specific compounds.

Objective: To determine the mutagenic potential of a test article (e.g., N-Nitroso-N,N-dinonylamine) by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Materials:

-

Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).

-

Metabolic Activation System: Aroclor 1254-induced hamster liver S9 fraction and a cofactor supplement (NADP and glucose-6-phosphate).

-

Media: Vogel-Bonner medium E (bottom agar), top agar supplemented with trace amounts of histidine and biotin (for Salmonella) or tryptophan (for E. coli).

-

Test Article and Controls: The test article dissolved in a suitable solvent (e.g., DMSO), negative control (solvent), and positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 and TA1535 without S9, 9-aminoacridine for TA1537 without S9, and 2-aminoanthracene for all strains with S9).

Procedure:

-

Preparation: Prepare fresh cultures of bacterial strains overnight in nutrient broth. Prepare the S9 mix by combining the S9 fraction with the cofactor supplement.

-

Pre-incubation: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or phosphate buffer for non-activation conditions), and 0.1 mL of the test article solution at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.

-

Plating: Add 2.0 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

Data Analysis:

-

A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two- to three-fold increase over the negative control, in one or more bacterial strains.[10]

Caption: Workflow for the Enhanced Ames Test.

Assessment of Genotoxicity: Chromosomal Damage

Beyond point mutations, genotoxic agents can induce larger-scale DNA damage, such as chromosomal aberrations. N-nitrosamines that are mutagenic are also often clastogenic (i.e., cause chromosome breaks).[12] Therefore, it is predicted that N-Nitroso-N,N-dinonylamine would induce chromosomal damage in mammalian cells in the presence of a suitable metabolic activation system.

In Vitro Chromosome Aberration Assay

The in vitro chromosome aberration assay is a standard method to assess the clastogenic potential of a chemical. It evaluates the ability of a test article to induce structural or numerical changes in the chromosomes of cultured mammalian cells.

Detailed Experimental Protocol: In Vitro Chromosome Aberration Assay

Objective: To determine the potential of a test article to induce chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

Materials:

-

Cell Line: CHO cells or another suitable mammalian cell line.

-

Culture Medium: Appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Metabolic Activation System: Hamster liver S9 fraction and cofactors.

-

Test Article and Controls: Test article, solvent control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

-

Mitotic Arresting Agent: Colcemid or colchicine.

-

Harvesting Solutions: Hypotonic potassium chloride solution and fixative (methanol:acetic acid, 3:1).

-

Staining Solution: Giemsa stain.

Procedure:

-

Cell Culture: Seed cells in culture flasks and grow until they reach exponential growth.

-

Treatment: Treat the cell cultures with various concentrations of the test article, with and without the S9 metabolic activation system, for a short duration (e.g., 3-5 hours). Include solvent and positive controls.

-

Recovery: After treatment, wash the cells and add fresh medium. Allow the cells to grow for a recovery period that is approximately 1.5 times the normal cell cycle length.

-

Mitotic Arrest: Add a mitotic arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of the recovery period to accumulate cells in metaphase.

-

Harvesting: Harvest the cells by trypsinization, treat with a hypotonic solution to swell the cells, and fix them with a methanol:acetic acid fixative.

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

-

Staining: Stain the slides with Giemsa stain.

-

Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

Data Analysis:

-

A compound is considered clastogenic if it produces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the solvent control.

Mechanistic Insights and Structure-Activity Relationships

The genotoxic and mutagenic potency of N-nitrosamines is influenced by their chemical structure.[13] Key factors include the length and branching of the alkyl chains, which affect the rate of metabolic activation and the stability of the resulting reactive intermediates. While specific data for N-Nitroso-N,N-dinonylamine is unavailable, general structure-activity relationships for dialkylnitrosamines suggest that longer alkyl chains can influence metabolic pathways and potentially the organ specificity of their carcinogenic effects. The presence of two long nonyl chains may affect its solubility and interaction with CYP enzymes, which could modulate its genotoxic potency relative to shorter-chain nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

Regulatory Context and Risk Assessment

In the absence of specific data, regulatory agencies would likely employ a read-across approach to assess the risk of N-Nitroso-N,N-dinonylamine. This would involve using toxicological data from structurally similar long-chain dialkylnitrosamines to predict its carcinogenic potency and establish an acceptable intake limit. Given that N-nitrosamines as a class are considered a "cohort of concern," any uncharacterized nitrosamine impurity would be treated with a high degree of caution.[3] The development of robust in vitro and in vivo genotoxicity data would be essential for a more precise risk assessment.

Conclusion

While direct experimental evidence is currently lacking, the fundamental principles of N-nitrosamine toxicology provide a strong basis for predicting that N-Nitroso-N,N-dinonylamine is a mutagen and a genotoxin. It is expected to require metabolic activation by cytochrome P450 enzymes to exert its genotoxic effects, which are mediated by the formation of DNA adducts. Its mutagenic potential would likely be detectable in an enhanced Ames test, and it is predicted to induce chromosomal aberrations in mammalian cells. This predictive assessment underscores the importance of rigorous analytical and toxicological testing for any uncharacterized N-nitrosamine impurity to ensure patient safety and regulatory compliance.

References

-

Arimoto, S., et al. (1992). Synergistic action of N-nitrosodialkylamines and near-UV in the induction of chromosome aberrations in Chinese hamster lung fibroblasts in vitro. PubMed. Available at: [Link]

-

Bertram, B., et al. (1992). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Carcinogenesis. Available at: [Link]

-

Cross, K. P., & Ponting, D. J. (2021). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. Available at: [Link]

-

de la Monte, S. M., et al. (2009). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE. PMC. Available at: [Link]

-

Dobson, S. P., et al. (2024). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Environmental and Molecular Mutagenesis. Available at: [Link]

-

Li, B., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available at: [Link]

-

Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PMC. Available at: [Link]

-

Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology. Available at: [Link]

-

Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available at: [Link]

-

Hori, T., et al. (1980). Chromosome aberrations induced by N-methyl-N'-nitro-N-nitrosoguanidine in cultured skin fibroblasts from patients with adenomatosis coli. Gan. Available at: [Link]

-

ResearchGate. (n.d.). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency | Request PDF. ResearchGate. Available at: [Link]

-

IPHASE Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPHASE Biosciences. Available at: [Link]

-

Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed. Available at: [Link]

-

Community, N. A. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Nitrosamines Community. Available at: [Link]

-

JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. JRF Global. Available at: [Link]

-

ATSDR. (1993). Toxicological Profile for N-Nitrosodiphenylamine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Coffing, S. L. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics. Available at: [Link]

-

Wen, H., et al. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

-

Arimoto-Kobayashi, S., et al. (2025). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC. Available at: [Link]

-

Mei, N., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology. Available at: [Link]

-

Delhanty, J. D., & Cooke, H. M. (1989). Increased chromosome breakage by N-methyl-N1-nitro-N-nitrosoguanidine in patients with adenomatous polyposis coli. Cancer Genetics and Cytogenetics. Available at: [Link]

-

Brands, J. H., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. Available at: [Link]

-

Howard, P. N., et al. (1972). Chromosomal aberrations induced by N-methyl-N'-nitro-N-nitrosoguanidine in mammalian cells. In Vitro. Available at: [Link]

-

Ishidate, M. Jr., & Odashima, S. (1977). Chromosome aberrations induced by clinical medicines. Mutation Research. Available at: [Link]

-

FDA. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hesiglobal.org [hesiglobal.org]

- 8. researchgate.net [researchgate.net]

- 9. iphasebiosci.com [iphasebiosci.com]

- 10. jrfglobal.com [jrfglobal.com]

- 11. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 12. Synergistic action of N-nitrosodialkylamines and near-UV in the induction of chromosome aberrations in Chinese hamster lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Nitroso-N,N-dinonylamine: Properties, Synthesis, Analysis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N,N-dinonylamine, a member of the N-nitrosamine class of compounds, is a subject of significant interest within the scientific community, particularly in the fields of toxicology and pharmaceutical drug development. N-nitrosamines are recognized as a "cohort of concern" due to the classification of many of its members as probable human carcinogens.[1] The presence of a nitroso functional group attached to a secondary amine moiety confers specific chemical and biological properties that warrant a thorough understanding. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, and toxicological and safety considerations for N-Nitroso-N,N-dinonylamine. Given the limited availability of experimental data for this specific long-chain nitrosamine, this guide synthesizes established knowledge of analogous compounds to provide a robust and practical resource.

Part 1: Physicochemical Properties

Identification and Structure